molecular formula C17H22N2O2 B2635447 3,5-Bis(pyridin-4-yl)heptane-1,7-diol CAS No. 14712-66-4

3,5-Bis(pyridin-4-yl)heptane-1,7-diol

Cat. No.: B2635447
CAS No.: 14712-66-4
M. Wt: 286.375
InChI Key: NKHOMPJKCHDRHF-UHFFFAOYSA-N
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Description

3,5-Bis(pyridin-4-yl)heptane-1,7-diol: is an organic compound characterized by the presence of two pyridine rings attached to a heptane backbone with hydroxyl groups at the first and seventh positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 1,7-heptanediol.

    Condensation Reaction: The pyridine-4-carbaldehyde undergoes a condensation reaction with 1,7-heptanediol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation: Utilizing continuous flow reactors to carry out the condensation reaction efficiently.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(pyridin-4-yl)heptane-1,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of alkanes.

    Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3,5-Bis(pyridin-4-yl)heptane-1,7-dione.

    Reduction: Formation of 3,5-Bis(pyridin-4-yl)heptane.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Bis(pyridin-4-yl)heptane-1,7-diol is used as a ligand in coordination chemistry to form complexes with transition metals

Biology

In biological research, this compound is investigated for its potential as a building block in the design of biologically active molecules. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(pyridin-3-yl)heptane-1,7-diol: Similar structure but with pyridine rings at different positions.

    3,5-Bis(pyridin-4-yl)hexane-1,6-diol: Similar structure but with a shorter carbon chain.

    3,5-Bis(pyridin-4-yl)octane-1,8-diol: Similar structure but with a longer carbon chain.

Uniqueness

3,5-Bis(pyridin-4-yl)heptane-1,7-diol is unique due to its specific arrangement of pyridine rings and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dipyridin-4-ylheptane-1,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-11-5-16(14-1-7-18-8-2-14)13-17(6-12-21)15-3-9-19-10-4-15/h1-4,7-10,16-17,20-21H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHOMPJKCHDRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)CC(CCO)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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